3-(1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)propanamide
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Overview
Description
3-(1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)propanamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)propanamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Substitution Reactions: The indole core can undergo various substitution reactions to introduce the desired functional groups.
Amide Bond Formation: The final step involves the formation of the amide bond between the indole derivatives and the propanamide group. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The indole rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)propanamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, modulating their activity. The exact mechanism may vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-indol-1-yl)propanamide
- N-(1-methyl-1H-indol-4-yl)propanamide
- Indole-3-carboxamide
Uniqueness
3-(1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)propanamide is unique due to the presence of two indole moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C20H19N3O |
---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
3-indol-1-yl-N-(1-methylindol-4-yl)propanamide |
InChI |
InChI=1S/C20H19N3O/c1-22-12-10-16-17(6-4-8-19(16)22)21-20(24)11-14-23-13-9-15-5-2-3-7-18(15)23/h2-10,12-13H,11,14H2,1H3,(H,21,24) |
InChI Key |
YSJLIVSHHPYQRY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)NC(=O)CCN3C=CC4=CC=CC=C43 |
Origin of Product |
United States |
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